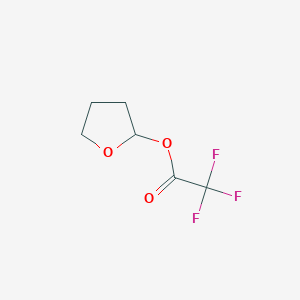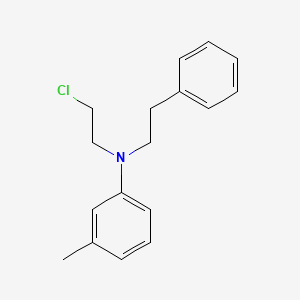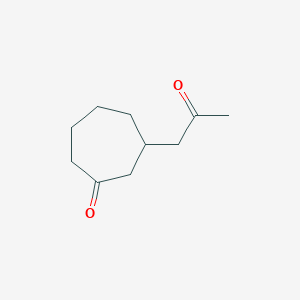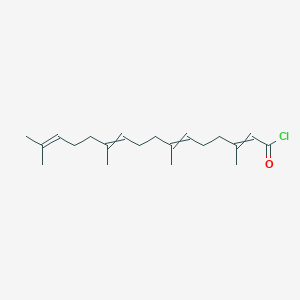
3,5-Di(butane-1-sulfonyl)-4-phenyl-1,2-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Di(butane-1-sulfonyl)-4-phenyl-1,2-thiazole is an organosulfur compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two butane-1-sulfonyl groups and a phenyl group attached to the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di(butane-1-sulfonyl)-4-phenyl-1,2-thiazole typically involves the reaction of appropriate sulfonyl chlorides with thiazole derivatives. One common method is the reaction of 4-phenyl-1,2-thiazole with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Di(butane-1-sulfonyl)-4-phenyl-1,2-thiazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of dihydrothiazoles.
Substitution: Formation of various substituted thiazoles depending on the reagents used.
Applications De Recherche Scientifique
3,5-Di(butane-1-sulfonyl)-4-phenyl-1,2-thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3,5-Di(butane-1-sulfonyl)-4-phenyl-1,2-thiazole involves its interaction with specific molecular targets. The sulfonyl groups can form hydrogen bonds with amino acid residues in proteins, enhancing the compound’s affinity for its target. This interaction can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects. The thiazole ring may also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-1,2-thiazole: Lacks the butane-1-sulfonyl groups, making it less polar and potentially less active in biological systems.
3,5-Di(methylsulfonyl)-4-phenyl-1,2-thiazole: Contains smaller sulfonyl groups, which may affect its binding affinity and biological activity.
3,5-Di(butane-1-sulfonyl)-4-methyl-1,2-thiazole: Substitution of the phenyl group with a methyl group can alter the compound’s hydrophobicity and interaction with molecular targets.
Uniqueness
3,5-Di(butane-1-sulfonyl)-4-phenyl-1,2-thiazole is unique due to the presence of two butane-1-sulfonyl groups, which enhance its solubility and ability to form hydrogen bonds. These properties make it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Propriétés
Numéro CAS |
64445-58-5 |
|---|---|
Formule moléculaire |
C17H23NO4S3 |
Poids moléculaire |
401.6 g/mol |
Nom IUPAC |
3,5-bis(butylsulfonyl)-4-phenyl-1,2-thiazole |
InChI |
InChI=1S/C17H23NO4S3/c1-3-5-12-24(19,20)16-15(14-10-8-7-9-11-14)17(23-18-16)25(21,22)13-6-4-2/h7-11H,3-6,12-13H2,1-2H3 |
Clé InChI |
QIPQQLKSZXQASC-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)C1=C(C(=NS1)S(=O)(=O)CCCC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)


![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)

![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)

![Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate](/img/structure/B14484431.png)
![9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14484435.png)
![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)

![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
